molecular formula C16H20N2O4S2 B11176312 N,N-diethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide

N,N-diethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide

Cat. No.: B11176312
M. Wt: 368.5 g/mol
InChI Key: YTNQEJSYLQXYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzenesulfonamido-N,N-diethylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features two sulfonamide groups attached to a benzene ring, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzenesulfonamido-N,N-diethylbenzene-1-sulfonamide typically involves the sulfonation of diethylbenzene followed by the introduction of sulfonamide groups. One common method includes:

    Sulfonation: Diethylbenzene is treated with sulfuric acid to introduce sulfonic acid groups.

    Amidation: The sulfonic acid groups are then converted to sulfonamides by reacting with ammonia or amines under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Benzenesulfonamido-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-Benzenesulfonamido-N,N-diethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-benzenesulfonamido-N,N-diethylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes. For instance, it may inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues. By binding to the active site of the enzyme, the compound can disrupt its normal function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonamide: Known for its antibacterial properties.

    N,N-Diethylbenzenesulfonamide: Used in various chemical syntheses.

    4-Bromo-N,N-diethylbenzene-1-sulfonamide: Explored for its potential biological activities.

Uniqueness

4-Benzenesulfonamido-N,N-diethylbenzene-1-sulfonamide stands out due to its dual sulfonamide groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H20N2O4S2

Molecular Weight

368.5 g/mol

IUPAC Name

4-(benzenesulfonamido)-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C16H20N2O4S2/c1-3-18(4-2)24(21,22)16-12-10-14(11-13-16)17-23(19,20)15-8-6-5-7-9-15/h5-13,17H,3-4H2,1-2H3

InChI Key

YTNQEJSYLQXYFA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.